N-cyclopropyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide
Beschreibung
The compound N-cyclopropyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a synthetic small molecule characterized by a quinazolinone core (4-oxo-3,4-dihydroquinazolin-3-yl) linked to a benzamide group via a methylene bridge. Key structural features include:
- Sulfanyl linkage: The thioether (-S-) bridge connects the quinazolinone moiety to a carbamoylmethyl group, which is further substituted with a 3,4-dimethylphenyl carbamate.
While direct pharmacological data for this compound is unavailable, its structural motifs align with bioactive molecules targeting enzymes like kinases or proteases, where quinazolinones are known inhibitors .
Eigenschaften
IUPAC Name |
N-cyclopropyl-4-[[2-[2-(3,4-dimethylanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N4O3S/c1-18-7-12-23(15-19(18)2)30-26(34)17-37-29-32-25-6-4-3-5-24(25)28(36)33(29)16-20-8-10-21(11-9-20)27(35)31-22-13-14-22/h3-12,15,22H,13-14,16-17H2,1-2H3,(H,30,34)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCWWPTMQIAORMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)C(=O)NC5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide typically involves multiple steps, including the formation of the quinazolinone core, the introduction of the benzamide group, and the cyclopropylation. Each step requires specific reagents and conditions to ensure the desired product is obtained with high yield and purity.
Formation of the Quinazolinone Core: This step often involves the cyclization of an anthranilic acid derivative with an appropriate amine under acidic or basic conditions.
Introduction of the Benzamide Group: The benzamide moiety can be introduced through an amide coupling reaction, typically using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclopropyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the quinazolinone core can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles depending on the desired substitution
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted benzamides
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving quinazolinone derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: As an intermediate in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of N-cyclopropyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide likely involves interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The quinazolinone core is known to interact with various biological targets, including kinases and other enzymes, which could explain the compound’s potential biological activity.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of Sulfanyl-Quinazolinone Derivatives
Key Observations:
The cyclopropylamide group may confer metabolic stability by resisting oxidative degradation compared to bulkier substituents (e.g., benzyloxy in CAS 639051-94-8) .
This could shift target selectivity in enzyme inhibition .
Sulfanyl vs.
Methodological Considerations for Characterization
- Structural Elucidation: X-ray crystallography (via SHELX software ) and LC/MS profiling (as applied to marine actinomycetes ) are critical for confirming the compound’s geometry and purity.
- QSAR Analysis : Van der Waals descriptors and electronic parameters (e.g., dipole moments, HOMO-LUMO gaps) derived from quantum-mechanical calculations can predict bioavailability and reactivity .
Biologische Aktivität
N-cyclopropyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
Chemical Formula: C20H22N4OS
Molecular Weight: 382.48 g/mol
Structural Features:
- Cyclopropyl group
- Quinazoline moiety
- Benzamide structure
The intricate combination of these functional groups suggests diverse interactions within biological systems, particularly in enzyme inhibition and receptor modulation.
N-cyclopropyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide has been identified as an inhibitor of mitogen-activated protein kinases (MAPKs) . MAPKs play crucial roles in various signaling pathways that regulate cell growth, differentiation, and survival. The inhibition of these kinases suggests potential applications in treating cancers and other diseases characterized by dysregulated signaling pathways .
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties due to its selective inhibition of MAPKs. In vitro studies have demonstrated that it can effectively reduce cell proliferation in various cancer cell lines. For instance, preliminary data suggest that N-cyclopropyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide can induce apoptosis in cancer cells by disrupting critical signaling pathways .
Structure-Activity Relationship (SAR)
The unique structural features of N-cyclopropyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide allow for a detailed exploration of its SAR. Modifications to the cyclopropyl and quinazoline moieties can significantly impact its biological activity and selectivity towards specific kinases. Ongoing studies aim to optimize these structural components to enhance potency and reduce off-target effects .
In Vitro Studies
- Cell Proliferation Assays : Various assays have shown that this compound inhibits the proliferation of cancer cells in a dose-dependent manner.
- Apoptosis Induction : Flow cytometry analyses indicate increased apoptosis rates in treated cancer cell lines compared to controls.
In Vivo Studies
Animal models have been utilized to assess the therapeutic efficacy of N-cyclopropyl-4-{[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3,4-dihydroquinazolin-3-yl]methyl}benzamide. Preliminary results demonstrate significant tumor regression in xenograft models treated with the compound .
Data Table: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Anticancer | Inhibits MAPK activity; induces apoptosis | |
| Cell Proliferation | Dose-dependent inhibition in various cell lines | |
| Structure Activity | Modifications enhance potency |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
